Inhibition of Arachidonic Acid-Induced Platelet Aggregation: Functional Group Dependency
Clausine I was reported to inhibit rabbit platelet aggregation induced by arachidonic acid [1]. The quantitative IC50 value is not publicly disclosed in available literature; however, the activity is specifically associated with the 3-formyl substitution pattern. In contrast, its 3-hydroxymethyl analog clausine Z shows no reported antiplatelet activity but instead inhibits CDK5 and protects cerebral granule neurons [2]. This functional group-driven selectivity profile underscores the importance of using Clausine I over other 1,6-dioxygenated carbazole analogs for platelet aggregation studies.
| Evidence Dimension | Inhibition of rabbit platelet aggregation (arachidonic acid-induced) |
|---|---|
| Target Compound Data | Inhibition observed; exact IC50 not publicly available in disclosed literature |
| Comparator Or Baseline | Clausine Z (3-hydroxymethyl analog): no antiplatelet activity reported; active against CDK5 |
| Quantified Difference | Qualitative difference in biological target based on C-3 substituent (formyl vs. hydroxymethyl) |
| Conditions | In vitro rabbit platelet aggregation assay; isolated compounds from Clausena excavata |
Why This Matters
Researchers studying platelet aggregation pathways should use Clausine I specifically, as its 3-formyl group confers activity against arachidonic acid-induced aggregation, a property absent in its closest structural analog clausine Z.
- [1] Wu TS, Huang SC, Wu PL, Teng CM. Carbazole alkaloids from Clausena excavata and their biological activity. Phytochemistry. 1996 Sep;43(1):133-40. View Source
- [2] Börger C, Knölker HJ. Transition metals in organic synthesis. Part 101: Convergent total synthesis of 1,6-dioxygenated carbazole alkaloids. Tetrahedron. 2012;68(33):6727-6736. View Source
